molecular formula C10H13NO3 B2785351 Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate CAS No. 2095410-30-1

Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No. B2785351
CAS RN: 2095410-30-1
M. Wt: 195.218
InChI Key: RMTBTHLREDTEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate (MFPC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MFPC is a heterocyclic compound that contains a pyrrole ring and a carboxylate group, making it an important building block in the synthesis of various organic compounds.

Scientific Research Applications

Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products such as pyrrolizidine alkaloids, which have been found to have various biological activities including anti-inflammatory, antitumor, and antiviral properties. This compound has also been used in the synthesis of various pharmaceuticals, including antihypertensive agents and anticancer drugs.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is not well understood, but it is believed to be due to its ability to interact with various biological molecules such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, this compound has been found to have antitumor properties, which can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are many future directions for the use of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate in scientific research. One potential area of research is the synthesis of novel pharmaceuticals using this compound as a building block. Another potential area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of various diseases. Overall, this compound has the potential to be a valuable tool in scientific research and its applications are likely to continue to expand in the future.

Synthesis Methods

The synthesis of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate can be achieved through a multi-step process involving the reaction of 1,4-diketones with amino acids. One of the most common methods for synthesizing this compound is the reaction of 1,4-diketones with proline in the presence of a Lewis acid catalyst such as titanium tetrachloride. This reaction results in the formation of an intermediate compound, which is then treated with methyl formate and a base to yield this compound.

properties

IUPAC Name

methyl 5-formyl-2-propan-2-yl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)9-8(10(13)14-3)4-7(5-12)11-9/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTBTHLREDTEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(N1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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